2,6-Dimethyl-alpha-(phenylmethyl)-alpha-2-thienyl-1-piperidinebutanenitrile
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Overview
Description
2,6-Dimethyl-alpha-(phenylmethyl)-alpha-2-thienyl-1-piperidinebutanenitrile is a complex organic compound with a unique structure that includes a piperidine ring, a thienyl group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-alpha-(phenylmethyl)-alpha-2-thienyl-1-piperidinebutanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the thienyl and phenylmethyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-alpha-(phenylmethyl)-alpha-2-thienyl-1-piperidinebutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-alpha-(phenylmethyl)-alpha-2-thienyl-1-piperidinebutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-alpha-(phenylmethyl)-alpha-2-thienyl-1-piperidinebutanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-alpha,alpha-Bis(Trifluoromethyl)-Benzenemethanol
- 2,6-Dimethyl-alpha-(trifluoromethyl)benzyl Alcohol
Uniqueness
2,6-Dimethyl-alpha-(phenylmethyl)-alpha-2-thienyl-1-piperidinebutanenitrile is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
64647-38-7 |
---|---|
Molecular Formula |
C22H28N2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-benzyl-4-(2,6-dimethylpiperidin-1-yl)-2-thiophen-2-ylbutanenitrile |
InChI |
InChI=1S/C22H28N2S/c1-18-8-6-9-19(2)24(18)14-13-22(17-23,21-12-7-15-25-21)16-20-10-4-3-5-11-20/h3-5,7,10-12,15,18-19H,6,8-9,13-14,16H2,1-2H3 |
InChI Key |
RYKRAGPQCVHBPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CCC(CC2=CC=CC=C2)(C#N)C3=CC=CS3)C |
Origin of Product |
United States |
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